Azacyclohexane, 1-BOC-3-formamido-
Description
Azacyclohexane (synonymous with piperidine, CAS 110-89-4) is a six-membered saturated heterocyclic amine with the molecular formula C₅H₁₁N. Its derivatives, such as 1-BOC-3-formamido-azacyclohexane, are critical intermediates in organic synthesis, particularly in pharmaceutical and agrochemical applications. The tert-butoxycarbonyl (BOC) group at the 1-position acts as a protective moiety for the amine, enhancing stability during synthetic reactions, while the formamido group at the 3-position introduces a polar, hydrogen-bonding motif that can influence reactivity and molecular interactions .
Piperidine derivatives with protective groups are widely studied for their tunable solubility, stability under acidic/basic conditions, and reduced volatility compared to the parent compound .
Properties
CAS No. |
184637-49-8 |
|---|---|
Molecular Formula |
C11H20N2O3 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl 3-formamidopiperidine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-5-9(7-13)12-8-14/h8-9H,4-7H2,1-3H3,(H,12,14) |
InChI Key |
MXPNLPVLMJXVHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to 1-BOC-3-formamido-azacyclohexane :
- Piperidine (Azacyclohexane) : The parent compound, with high volatility (vapor pressure: 0.86 kal/kg at 29°C) and acute toxicity (TWA: 1 ppm) .
- 1-BOC-piperidine : Lacks the 3-formamido group; the BOC group reduces volatility and improves solubility in organic solvents.
- 3-Acetyl-piperidine : Substituted with an acetyl group at the 3-position, less stable under basic conditions compared to BOC-protected derivatives.
- Hexahydropyridine : A tautomer of piperidine, sharing similar physical properties but differing in ring conformation .
- Pyrrolidine : A five-membered saturated amine ring; smaller ring size increases ring strain and reactivity compared to piperidine derivatives.
Physicochemical Properties
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